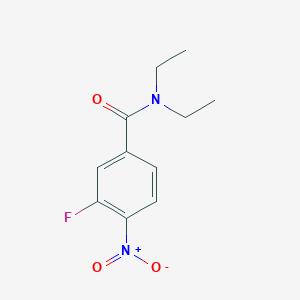

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitrile derivatives and their applications, which can provide indirect insights into the chemical behavior and potential applications of the compound . For instance, the use of fluorinated benzonitrile derivatives in the development of fluorescent probes and PET imaging agents suggests that the compound of interest may also have utility in similar fields due to the presence of the fluorine atom and the benzonitrile moiety .

Synthesis Analysis

While the synthesis of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not explicitly described, the papers provide examples of synthetic routes for related fluorinated compounds. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves a characterization step that could be analogous to steps required for the synthesis of the compound . Additionally, the radiosynthesis of a fluorinated benzonitrile derivative for PET imaging suggests that similar synthetic strategies, such as halogenation and coupling reactions, might be applicable .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles, as discussed in the papers, often plays a critical role in their biological activity and interaction with receptors. For example, the introduction of a fluorine atom at the 3-position of a benzonitrile derivative has been shown to increase in vitro potency, indicating that the electronic and steric effects of fluorine substitution are significant . This implies that the molecular structure of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" would also be critical in determining its reactivity and potential applications.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile," but they do discuss the reactivity of similar compounds. For instance, the fluorophenol moiety in benzoxazole derivatives is highly sensitive to pH changes, which could suggest that the fluorinated benzonitrile compound may also exhibit pH-sensitive behavior . Additionally, the presence of a dioxaborolane group in the compound could imply potential reactivity in Suzuki-Miyaura cross-coupling reactions, commonly used in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. The high acidity of the fluorophenol moiety, as mentioned in one of the papers, could be indicative of the acidity and electronic properties of the compound . Furthermore, the use of a fluorinated compound for PET imaging suggests that the introduction of fluorine could impart favorable properties for radiolabeling and in vivo tracking . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" is used to determine rate constants in different solutions, which could relate to the solubility and reactivity of the compound of interest in various solvents .

科学的研究の応用

- Synthesis and Crystal Structure Study

- Field : Structural Chemistry

- Application : This compound is a boric acid ester intermediate with a benzene ring . It is obtained through a three-step substitution reaction .

- Method : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction .

- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

- Synthesis of Fluorinated Compounds

- Field : Organic Chemistry

- Application : This compound is a boric acid ester intermediate with a pyridine ring . It is often used in the synthesis of fluorinated compounds .

- Method : The compound is obtained through a substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

- Synthesis of Pyridine Compounds

- Field : Organic Chemistry

- Application : This compound is a boric acid ester intermediate with a pyridine ring . It is often used in the synthesis of pyridine compounds .

- Method : The compound is obtained through a substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

特性

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZNJDDVIROEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623703 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

CAS RN |

624741-47-5 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)